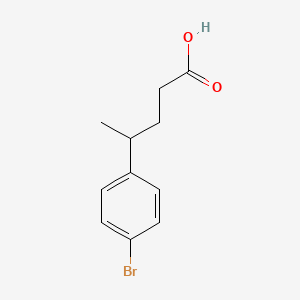![molecular formula C20H15ClN2O2S B2484476 (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile CAS No. 326915-28-0](/img/structure/B2484476.png)
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazole derivatives often involves multi-step processes starting from readily available precursors. The synthesis can include condensation reactions, crystal structure determinations through X-ray diffraction, and specific functional group transformations to introduce the desired substituents on the thiazole core. Detailed methodologies for similar compounds emphasize the importance of regioselective reactions and the use of specific catalysts or conditions to achieve high yields and purity (Viji et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of thiazole derivatives, including (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile, utilizes various spectroscopic and computational techniques. Density functional theory (DFT) calculations, alongside spectroscopic data (e.g., FT-IR, NMR), provide insights into the geometry, vibrational spectra, and electronic properties of these molecules. Such studies reveal the planarity or non-planarity of the molecular structure, the orientation of substituents, and intramolecular interactions that influence the molecule's stability and reactivity (Shanmugapriya et al., 2022).
Chemical Reactions and Properties
Thiazole derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. These reactions can include nucleophilic substitutions, electrophilic additions, and cycloadditions, influenced by the presence of electron-donating or electron-withdrawing groups on the thiazole ring. The reactivity patterns of these compounds are crucial for further functionalization and application in synthesis pathways (Kerru et al., 2019).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystallinity, are determined by the nature of the substituents and the overall molecular structure. Single crystal X-ray diffraction studies provide valuable information on the crystal packing, hydrogen bonding patterns, and other intermolecular interactions that can influence the physical properties of these compounds (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile and similar compounds are characterized by their electronic structure, reactivity, and stability. Computational studies, including HOMO-LUMO analysis, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis, provide insights into the electron density distribution, reactive sites, and potential biological activity or interaction with other molecules (Viji et al., 2020).
科学的研究の応用
Conformational and Molecular Structures
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile and its derivatives have been studied for their conformational and molecular structures. Single crystal X-ray diffraction analyses have been conducted on these compounds, revealing insights into their crystalline structures and molecular interactions. These studies are crucial for understanding the properties and potential applications of these compounds in various fields, including materials science and pharmacology (Percino et al., 2016).
Spectroscopic and Quantum Chemical Calculations
Research on similar thiazol derivatives has included spectroscopic and quantum chemical calculations to understand their molecular structure and biological activities. These studies involve analyses like FT-IR and FT-Raman spectroscopy, alongside quantum chemical methods. Such investigations can pave the way for the development of new materials and drugs, given the biological applications noted in these studies (Viji et al., 2020).
Molecular Docking Studies
Molecular docking studies of thiazol derivatives have been conducted to understand their interactions with various proteins. These studies are significant in drug discovery, as they help in predicting how these compounds might interact with biological targets, such as enzymes or receptors. This research is particularly relevant for developing new pharmaceutical agents (Shanmugapriya et al., 2022).
Photophysical Properties
The photophysical properties of thiazol derivatives have also been a subject of research. Studies have explored how these compounds behave under different conditions, such as varying solvent polarities. Understanding these properties is essential for applications in fields like optoelectronics and sensor technology, where the interaction with light is a key factor (Khan, 2020).
Corrosion Inhibition
Thiazol derivatives have been studied for their potential as corrosion inhibitors, particularly for metals like iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness in protecting metals from corrosion, which is crucial in industrial applications (Kaya et al., 2016).
Crystal Structure and Stability
The crystal structure and stability of thiazol derivatives have been analyzed to understand their solid-state properties. These studies can provide valuable information for the development of new materials with specific structural and stability requirements (Kariuki et al., 2021).
特性
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-24-17-7-8-19(25-2)14(10-17)9-15(11-22)20-23-18(12-26-20)13-3-5-16(21)6-4-13/h3-10,12H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOROANDZSQJJF-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2484396.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484397.png)
![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)


![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2484402.png)
![N-(2-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2484403.png)


![N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2484409.png)
![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2484410.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/no-structure.png)
![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2484415.png)